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Compound of Interest

Compound Name: AC710

Cat. No.: B560102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of AC710 (quizartinib) as a potent and

selective tool compound for investigating FMS-like tyrosine kinase 3 (FLT3) signaling. Through

objective comparisons with other known FLT3 inhibitors and supported by experimental data,

this document serves as a valuable resource for researchers in academic and industrial

settings.

Introduction to FLT3 and AC710
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1]

Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the

juxtamembrane domain, are among the most common genetic alterations in acute myeloid

leukemia (AML) and are associated with a poor prognosis.[1][2] This makes FLT3 an attractive

therapeutic target for AML and a key area of research in hematological malignancies.

AC710, also known as quizartinib, is a highly potent and selective second-generation, orally

bioavailable small molecule inhibitor of FLT3.[3][4] It is a type II inhibitor, meaning it binds to the

inactive conformation of the kinase.[2] Its high potency and selectivity make it an excellent tool

compound for elucidating the intricacies of FLT3 signaling pathways in both normal and

pathological contexts.
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Comparative Analysis of FLT3 Inhibitors
The utility of a tool compound is defined by its potency and selectivity. The following tables

provide a quantitative comparison of AC710 with other commonly used first and second-

generation FLT3 inhibitors.

Potency Against FLT3
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug

that is required for 50% inhibition of a biological process. The data below summarizes the IC50

values of various inhibitors against wild-type (WT) and ITD-mutated FLT3.

Compound Type FLT3-WT IC50 (nM) FLT3-ITD IC50 (nM)

AC710 (Quizartinib) II 5 0.7 - 1.8[5]

Midostaurin I - ~10[3]

Sorafenib II - ~10[3]

Gilteritinib I 5[5] 0.7 - 1.8[5]

Crenolanib I 2[6] -

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Selectivity Profile
A critical attribute of a good tool compound is its selectivity for the target of interest over other

related and unrelated proteins. The following table presents the dissociation constant (Kd), a

measure of binding affinity, for AC710 and other inhibitors against FLT3 and other kinases. A

lower Kd value indicates a higher binding affinity.
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Compound FLT3 Kd (nM)
Number of Kinases with
Kd < 100 nM

AC710 (Quizartinib) 3.3 8

Midostaurin 7.9 54

Sorafenib 5.9 19

Gilteritinib 1.0 >19

Crenolanib 0.28 >19

Data sourced from a kinase panel of 404 nonmutant kinases.

As the data indicates, AC710 (quizartinib) demonstrates a highly selective profile, binding to a

significantly smaller number of off-target kinases with high affinity compared to the first-

generation inhibitor midostaurin.

Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key

validation assays are provided below.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Materials:

Recombinant FLT3 enzyme

Myelin Basic Protein (MBP) substrate

ATP

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
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AC710 and other test compounds

ADP-Glo™ Kinase Assay kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of AC710 and other inhibitors in kinase buffer.

In a 384-well plate, add 1 µL of each inhibitor dilution.

Add 2 µL of recombinant FLT3 enzyme to each well.

Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the reaction.

Incubate the plate at room temperature for 120 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[7]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which signals the presence of metabolically active cells.
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Materials:

MV4-11 (FLT3-ITD positive) or other suitable cell lines

RPMI-1640 medium supplemented with 10% FBS

AC710 and other test compounds

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

96-well opaque-walled plates

Procedure:

Seed MV4-11 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per

well in 100 µL of culture medium.

Prepare serial dilutions of AC710 and other inhibitors in culture medium.

Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 72 hours at 37°C

in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

Calculate cell viability as a percentage of the untreated control and determine IC50 values.

[8][9][10]

Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream

signaling proteins, providing a direct measure of inhibitor activity on the target.
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Materials:

MV4-11 cells

AC710 and other test compounds

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694),

anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-Actin.

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

SDS-PAGE gels and blotting apparatus

Procedure:

Culture MV4-11 cells and treat with various concentrations of AC710 or other inhibitors for 2-

4 hours.

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

To ensure equal protein loading, the membrane can be stripped and re-probed with an

antibody against the total protein or a housekeeping protein like actin.[11][12][13]

Visualizing Pathways and Workflows
FLT3 Signaling Pathway
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of AC710.
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Experimental Workflow for AC710 Validation

In Vitro Validation

Cell-Based Validation
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Caption: A typical experimental workflow for the validation of a tool compound like AC710.

Logical Relationship of AC710 to Other FLT3 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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